Cas no 2248330-44-9 (Ethyl 2-amino-4-(difluoromethoxy)benzoate)
Ethyl 2-amino-4-(difluoromethoxy)benzoate Chemical and Physical Properties
Names and Identifiers
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- 2248330-44-9
- EN300-6507897
- Ethyl 2-amino-4-(difluoromethoxy)benzoate
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- Inchi: 1S/C10H11F2NO3/c1-2-15-9(14)7-4-3-6(5-8(7)13)16-10(11)12/h3-5,10H,2,13H2,1H3
- InChI Key: KOFCUYGZZBOHDR-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC(C(=O)OCC)=C(C=1)N)F
Computed Properties
- Exact Mass: 231.07069954g/mol
- Monoisotopic Mass: 231.07069954g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 61.6Ų
Ethyl 2-amino-4-(difluoromethoxy)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6507897-0.05g |
ethyl 2-amino-4-(difluoromethoxy)benzoate |
2248330-44-9 | 95.0% | 0.05g |
$1200.0 | 2025-03-14 | |
| Enamine | EN300-6507897-0.1g |
ethyl 2-amino-4-(difluoromethoxy)benzoate |
2248330-44-9 | 95.0% | 0.1g |
$1257.0 | 2025-03-14 | |
| Enamine | EN300-6507897-0.25g |
ethyl 2-amino-4-(difluoromethoxy)benzoate |
2248330-44-9 | 95.0% | 0.25g |
$1315.0 | 2025-03-14 | |
| Enamine | EN300-6507897-0.5g |
ethyl 2-amino-4-(difluoromethoxy)benzoate |
2248330-44-9 | 95.0% | 0.5g |
$1372.0 | 2025-03-14 | |
| Enamine | EN300-6507897-1.0g |
ethyl 2-amino-4-(difluoromethoxy)benzoate |
2248330-44-9 | 95.0% | 1.0g |
$1429.0 | 2025-03-14 | |
| Enamine | EN300-6507897-2.5g |
ethyl 2-amino-4-(difluoromethoxy)benzoate |
2248330-44-9 | 95.0% | 2.5g |
$2800.0 | 2025-03-14 | |
| Enamine | EN300-6507897-5.0g |
ethyl 2-amino-4-(difluoromethoxy)benzoate |
2248330-44-9 | 95.0% | 5.0g |
$4143.0 | 2025-03-14 | |
| Enamine | EN300-6507897-10.0g |
ethyl 2-amino-4-(difluoromethoxy)benzoate |
2248330-44-9 | 95.0% | 10.0g |
$6144.0 | 2025-03-14 |
Ethyl 2-amino-4-(difluoromethoxy)benzoate Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on Ethyl 2-amino-4-(difluoromethoxy)benzoate
Ethyl 2-amino-4-(difluoromethoxy)benzoate (CAS No. 2248330-44-9)
Ethyl 2-amino-4-(difluoromethoxy)benzoate, with the CAS number 2248330-44-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, also referred to as Ethyl 2-amino-4-(difluoromethoxy)benzoate, has been studied extensively for its potential applications in drug development and material science. Recent advancements in synthetic methodologies and computational modeling have shed light on its structural properties, synthesis routes, and biological activities.
The chemical structure of Ethyl 2-amino-4-(difluoromethoxy)benzoate consists of a benzoate backbone with an ethyl ester group, an amino group at position 2, and a difluoromethoxy substituent at position 4. This unique combination of functional groups imparts the compound with distinct chemical properties. The presence of the amino group introduces basicity, while the difluoromethoxy group contributes to electronic effects and potential bioactivity. The ethyl ester group enhances solubility in organic solvents, making it easier to handle during synthesis and analysis.
Recent studies have focused on the synthesis of Ethyl 2-amino-4-(difluoromethoxy)benzoate, exploring various routes to optimize yield and purity. One notable approach involves the coupling of an amino-substituted phenol derivative with ethyl chloroformate in the presence of a base. This method has been shown to provide high yields under mild reaction conditions. Additionally, researchers have investigated the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality.
The biological activity of Ethyl 2-amino-4-(difluoromethoxy)benzoate has been a focal point of recent research. In vitro assays have demonstrated its potential as an inhibitor of certain enzyme targets, suggesting its role in therapeutic applications. For instance, studies have indicated that this compound may exhibit anti-inflammatory or antioxidant properties, making it a candidate for drug development against chronic diseases such as neurodegenerative disorders or cardiovascular conditions.
Moreover, the application of Ethyl 2-amino-4-(difluoromethoxy)benzoate extends beyond pharmacology into materials science. Its ability to form stable complexes with metal ions has led to its exploration as a ligand in coordination chemistry. This property could be harnessed in the development of novel materials for catalysis or sensing technologies.
In terms of safety and environmental impact, Ethyl 2-amino-4-(difluoromethoxy)benzoate has been evaluated for its toxicity profile and biodegradability. Preliminary studies suggest that it exhibits low toxicity under standard experimental conditions, though further research is required to fully understand its environmental fate and potential risks.
In conclusion, Ethyl 2-amino-4-(difluoromethoxy)benzoate (CAS No. 2248330-44-9) is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure, efficient synthesis methods, and emerging biological activities position it as a valuable tool in both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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